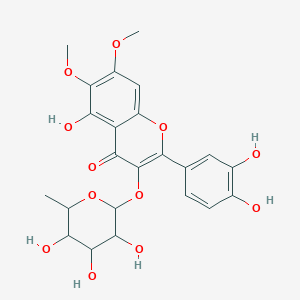

Eupatolin

Description

Eupatolin has been reported in Achillea santolina, Rudbeckia mollis, and other organisms with data available.

Properties

CAS No. |

29725-50-6 |

|---|---|

Molecular Formula |

C23H24O12 |

Molecular Weight |

492.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-8-15(26)18(29)19(30)23(33-8)35-22-17(28)14-12(7-13(31-2)21(32-3)16(14)27)34-20(22)9-4-5-10(24)11(25)6-9/h4-8,15,18-19,23-27,29-30H,1-3H3/t8-,15-,18+,19+,23-/m0/s1 |

InChI Key |

NVZCGVLCUJLTSA-BOCAMIPNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Eupatolin: A Technical Guide to Natural Sources and Extraction Methodologies

Abstract: Eupatolin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone recognized for its potent anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural botanical sources of eupatolin and details the methodologies for its extraction, isolation, and quantification. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of key workflows and biological pathways to facilitate a comprehensive understanding of eupatolin research and application.

Natural Sources of Eupatolin

Eupatolin is predominantly found in plants from the Asteraceae (Compositae) and Lamiaceae families. The genus Artemisia is a particularly rich source.[1] The concentration and presence of eupatolin can vary based on the plant species, geographical location, climate, and the specific part of the plant utilized.[1]

Table 1: Principal Botanical Sources of Eupatolin

| Family | Genus | Species | Common Name | Plant Part(s) Used |

|---|---|---|---|---|

| Asteraceae | Artemisia | A. argyi | Chinese Mugwort | Leaves |

| A. asiatica | - | Whole Herb | ||

| A. princeps | Japanese Mugwort | Leaves | ||

| A. mongolica | Mongolian Mugwort | - | ||

| A. selengensis | Selenga Wormwood | - | ||

| Chrysanthemum | C. morifolium | Florist's Daisy | Leaves | |

| C. chinense | - | - | ||

| Tanacetum | T. vulgare | Tansy | - | |

| Lamiaceae | Salvia | S. plebeia | - | - |

| Stachys | S. glutinosa | - | - |

| Verbenaceae | Lippia | L. dulcis | Aztec Sweet Herb | Leaves |

Extraction Methodologies

The extraction of eupatolin from plant matrices involves a range of techniques, from conventional solvent-based methods to modern, efficiency-enhanced approaches. The choice of method depends on factors such as desired yield, purity, solvent toxicity, and scalability.

Conventional Extraction Methods

These methods are well-established but often require longer extraction times and larger solvent volumes.

-

Maceration: Involves soaking the plant material in a solvent for a specified period with occasional agitation. Methanol is a commonly used solvent for this purpose.

-

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, which is refluxed over the plant material. While more efficient than maceration, the prolonged exposure to heat can potentially degrade thermolabile compounds.

-

Heat Reflux Extraction (HRE): The plant material is boiled with the solvent under reflux. This method is faster than maceration but shares the same potential for thermal degradation as Soxhlet extraction.

Modern Extraction Methods

Modern techniques offer significant advantages, including reduced extraction time, lower solvent consumption, and often higher yields.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix and enhances solvent penetration, leading to more efficient extraction.[2]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, causing a rapid increase in temperature and internal pressure within the plant cells.[3] This leads to cell rupture and the release of bioactive compounds into the solvent.[3]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[4] By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled.[5][6] The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like flavonoids.[7] SFE is considered a "green" technology as CO₂ is non-toxic, non-flammable, and easily removed from the final extract.[4]

Quantitative Data on Extraction

The efficiency of eupatolin extraction is highly dependent on the chosen method and solvent. Ethanol, particularly in aqueous solutions (e.g., 70-80%), is often an effective solvent for flavonoids.[3][8]

Table 2: Comparison of Extraction Methods for Flavonoids (Illustrative Data)

| Method | Plant Source | Solvent | Key Parameters | Yield of Eupatolin/Total Flavonoids | Reference |

|---|---|---|---|---|---|

| MAE | Tree Peony Pod | 70% Ethanol | 265 W, 9.6 min | 255 µg/g (Luteolin + Apigenin) | [8] |

| UAME | Eclipta prostrata | 80% Ethanol | 40 W, 3x3 min | 0.690 mg/g (Luteolin) | [9] |

| SFE | Hops | 80% Ethanol (co-solvent) | 50 °C, 25 MPa | 7.8 mg/g (Total Flavonoids) | [7] |

| Soxhlet | Artemisia annua | Hexane | - | 10.28% (Total Extract) |[10] |

Note: Data for specific eupatolin yields can be highly variable. The table provides examples for related flavonoids to illustrate the performance of different techniques.

Experimental Protocols

General Workflow for Eupatolin Extraction and Isolation

The following diagram illustrates a typical workflow for obtaining pure eupatolin from a plant source.

Protocol 1: Extraction and Partitioning from Artemisia

This protocol describes a conventional method for obtaining a flavonoid-rich fraction from Artemisia leaves.[11]

-

Extraction:

-

Air-dry and pulverize the leaves of the selected Artemisia species.

-

Macerate the powdered leaves in methanol (e.g., 1 kg powder in 5 L methanol) at room temperature for 48-72 hours with periodic stirring.

-

Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times.

-

Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition against n-hexane to remove non-polar compounds like lipids and chlorophyll. Collect the hexane fraction.

-

Next, partition the remaining aqueous layer against ethyl acetate (EtOAc). Eupatolin, being a moderately polar flavonoid, will preferentially move into the EtOAc phase.

-

Collect the EtOAc fraction and concentrate it under reduced pressure. This fraction is enriched with eupatolin and other flavonoids.

-

Protocol 2: Isolation by Column Chromatography

This protocol details the separation of eupatolin from the enriched ethyl acetate fraction using silica gel column chromatography.[11]

-

Column Preparation:

-

Prepare a slurry of silica gel (mesh size 70-230) in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into a glass column and allow the silica gel to pack uniformly under gravity, draining the excess solvent until it is just above the silica bed.

-

-

Sample Loading:

-

Adsorb the concentrated EtOAc fraction onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a free-flowing powder.

-

Carefully load this powder onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 n-hexane:EtOAc).

-

Collect fractions of a fixed volume (e.g., 20 mL) continuously.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC).

-

Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a spot corresponding to a pure eupatolin standard.

-

Concentrate the combined fractions to yield isolated eupatolin.

-

Protocol 3: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of eupatolin.[12]

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[12]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous acid solution (e.g., 0.2% phosphoric acid). A typical isocratic ratio is 35:65 (acetonitrile:0.2% phosphoric acid).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 350 nm.[12]

-

Column Temperature: 25 °C.[12]

-

Procedure:

-

Prepare a stock solution of a certified eupatolin standard of known concentration.

-

Create a series of dilutions to generate a calibration curve (e.g., in the range of 0.003-0.126 g/L).[12]

-

Prepare the plant extract sample by dissolving a known weight of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standards and the sample into the HPLC system.

-

Identify the eupatolin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of eupatolin in the sample by correlating its peak area with the calibration curve.

-

Key Signaling Pathways Modulated by Eupatolin

Eupatolin exerts its biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory and anti-cancer activities are of particular interest to researchers.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Eupatolin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[13][14][15][16][17]

Induction of G2/M Cell Cycle Arrest

In cancer research, eupatolin has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. This is achieved by modulating the activity of key cell cycle regulators.[18][19]

Conclusion

Eupatolin stands out as a flavonoid with significant therapeutic potential. A thorough understanding of its natural distribution and the optimization of extraction and purification protocols are crucial for advancing its development from a natural product to a clinical candidate. The methodologies and pathways detailed in this guide provide a foundational framework for researchers to build upon, facilitating further exploration into the pharmacological applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. thesis.unipd.it [thesis.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Simultaneous Extraction of Luteolin and Apigenin from Tree Peony Pod and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Ultrasound and microwave assisted extraction of luteolin from Eclipta prostrata | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. KR100445334B1 - Method of Extracting Eupatilin and Jaceosidin from Artemisia Sylvatica Maximowicz and Composition containing the same - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice [ouci.dntb.gov.ua]

- 16. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells [pubmed.ncbi.nlm.nih.gov]

- 19. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces cell cycle arrest in ras-transformed human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dihydroxy-3′,4′,6-trimethoxyflavone, also known as eupatilin, is a pharmacologically active flavone found in various medicinal plants, most notably from the genus Artemisia.[1][2][3] This O-methylated flavone has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][4][5] Its therapeutic potential is being explored across a range of disease models, from gastrointestinal inflammation to various cancers.[1][6] This technical guide provides an in-depth overview of the core biological activities of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Anti-inflammatory Activity

Eupatilin exhibits potent anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][7][8]

Mechanism of Action

In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][8]

Eupatilin has been shown to suppress the NF-κB signaling pathway by targeting the Hsp90-IKK-γ complex in intestinal epithelial cells.[8] This action prevents the phosphorylation of both IκBα and the IKK complex, thereby inhibiting NF-κB activation and the subsequent expression of inflammatory mediators.[1][8]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone on the production of key inflammatory molecules.

| Cell Line | Inducer | Mediator Inhibited | Concentration of Eupatilin | % Inhibition / Effect | Reference |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 10 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 25 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 50 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 10 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 25 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 50 µM | Significant decrease | [1] |

| BEAS-2B | Tumor Necrosis Factor-α (TNF-α) | ICAM-1 Expression | Dose-dependent | Significant inhibition | [7] |

| BEAS-2B | Tumor Necrosis Factor-α (TNF-α) | VCAM-1 Expression | Dose-dependent | Significant inhibition | [7] |

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by 5,7-dihydroxy-3′,4′,6-trimethoxyflavone.

Anticancer Activity

5,7-dihydroxy-3′,4′,6-trimethoxyflavone has demonstrated significant anticancer effects in various cancer cell lines, primarily by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[3][6][9]

Mechanism of Action

The anticancer mechanisms of eupatilin are multifaceted. In colon cancer cells, it induces apoptosis accompanied by mitochondrial depolarization and oxidative stress.[3] It can also regulate proteins involved in endoplasmic reticulum stress and autophagy.[3] Furthermore, eupatilin may target the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[3] In glioma cells, its anticancer effects are mediated through the suppression of the Notch-1 signaling pathway.[6][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone against various human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC₅₀ / Effective Concentration | Incubation Time | Reference |

| HCT116 | Colon Carcinoma | Proliferation | >25 µM (>50% inhibition) | 48 h | [3] |

| HT29 | Colon Carcinoma | Proliferation | >50 µM (>50% inhibition) | 48 h | [3] |

| HCT116 | Colon Carcinoma | Viability | >25 µM (>50% inhibition) | 48 h | [3] |

| HT29 | Colon Carcinoma | Viability | >100 µM (>50% inhibition) | 48 h | [3] |

| LN229 | Glioma | Viability | Dose-dependent inhibition | 24-72 h | [6] |

| U87MG | Glioma | Viability | Dose-dependent inhibition | 24-72 h | [6] |

| AGS | Gastric Cancer | Apoptosis | Not specified | Not specified | [2] |

| HeLa | Cervical Cancer | Viability | Significant reduction | 24 h | [5] |

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Generalized workflow for determining the in vitro cytotoxicity of a compound.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[5][10] Eupatilin has been noted to possess antioxidant activity and protects cells against oxidative stress.[5][10]

Mechanism of Action

The antioxidant activity of flavonoids is largely dependent on their chemical structure, particularly the arrangement of hydroxyl and methoxy groups.[11] These groups can donate hydrogen atoms to free radicals, thereby neutralizing them. Eupatilin has been shown to protect fatty acids and cholesterol against oxidative degradation by scavenging lipoperoxyl radicals.[5] It can also attenuate hydrogen peroxide-induced cell injury and the production of reactive oxygen species (ROS).[10]

Quantitative Data: In Vitro Antioxidant Activity

| Flavonoid | Assay | IC₅₀ / Activity | Reference |

| 7,3',4'-Trihydroxyflavone | DPPH Scavenging | 2.2 µM | |

| 3',4',5'-Trihydroxyflavone | DPPH Scavenging | Most active among tested trihydroxyflavones | [11] |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 µM | [11] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 µM | [11] |

| Dihydroferulic acid | DPPH Scavenging | 10.66 µg/mL | |

| Methyl gallate | DPPH Scavenging | 7.48 µg/mL | [12] |

| Gallic acid | DPPH Scavenging | 6.08 µg/mL | [12] |

| Ascorbic acid (Standard) | DPPH Scavenging | 5.83 µg/mL | [12] |

Experimental Protocols

Cell Culture (HT-29 Human Colon Carcinoma Cells)

-

Media Preparation: HT-29 cells are typically cultured in McCoy’s 5A medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Culturing Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Passaging: When cells reach 80-90% confluency, they are washed with PBS and detached using a suitable enzyme such as Trypsin-EDTA. The cell suspension is then centrifuged, and the pellet is resuspended in fresh medium and seeded into new culture flasks.[1]

-

Experimental Seeding: For experiments, cells are seeded at a density of 0.5–2 × 10⁶ cells per well in 6-well plates and allowed to attach overnight.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM). The test compound and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to create a series of concentrations.[11]

-

Assay Procedure:

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[11]

In Vitro IKK Kinase Assay

-

Immunoprecipitation of IKK Complex:

-

Cells are lysed, and the IKK complex is immunoprecipitated using an anti-IKKβ antibody.[1]

-

-

Kinase Reaction:

-

The immunoprecipitated beads are incubated with a kinase reaction buffer containing ATP and a recombinant substrate, such as GST-IκBα.[1]

-

-

Analysis:

-

The reaction mixture is resolved by SDS-PAGE, and the phosphorylation of the substrate is detected by autoradiography or other appropriate methods.[1]

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells to isolate proteins that bind to DNA.

-

Probe Labeling: An oligonucleotide probe containing the specific NF-κB binding sequence is labeled, typically with a radioactive isotope or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a suitable imaging system (for fluorescent probes) to visualize the bands. A "shifted" band indicates the presence of NF-κB bound to the probe.[1]

Conclusion

5,7-dihydroxy-3′,4′,6-trimethoxyflavone (eupatilin) is a promising natural compound with a well-documented portfolio of biological activities. Its potent anti-inflammatory effects, primarily mediated through the inhibition of the NF-κB signaling pathway, make it a strong candidate for the development of therapeutics for inflammatory conditions. Furthermore, its demonstrated anticancer activity against various cancer cell lines, operating through multiple mechanisms including apoptosis induction and inhibition of key signaling pathways, highlights its potential in oncology. While its antioxidant properties are evident, further quantitative studies would be beneficial to fully characterize its efficacy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile flavonoid.

References

- 1. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dietary flavonoid eupatilin attenuates in vitro lipid peroxidation and targets lipid profile in cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and I kappaB alpha and I kappaB kinase-gamma in intestinal epithelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eupatilin prevents H2O2-induced oxidative stress and apoptosis in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Eupatolin mechanism of action in inflammation

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Eupatolin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eupatolin, a lipophilic flavonoid primarily isolated from Artemisia species, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is multifactorial, involving the modulation of key intracellular signaling pathways that are central to the inflammatory response. Eupatolin effectively suppresses the production of pro-inflammatory cytokines, chemokines, and enzymes by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Furthermore, it exerts regulatory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Concurrently, eupatolin enhances the cellular antioxidant defense system through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the core signaling pathways.

Core Anti-inflammatory Signaling Pathways Modulated by Eupatolin

Eupatolin's anti-inflammatory efficacy stems from its ability to interfere with multiple critical signaling nodes. The primary mechanisms involve the inhibition of pro-inflammatory pathways and the activation of cytoprotective ones.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins.[1][2]

Eupatilin intervenes by inhibiting the phosphorylation and degradation of IκBα and the IKK complex itself.[3][4] This action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream targets, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, Eotaxin-1), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavone eupatilin inhibits eotaxin expression in an NF-κB-dependent and STAT6-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of eupatilin and jaceosidin isolated from Artemisia princeps on carrageenan-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatolin: A Comprehensive Technical Guide on its Anti-Tumor Properties in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolin, a flavonoid predominantly extracted from Artemisia species, has demonstrated significant anti-tumor properties across a spectrum of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action of eupatolin, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression. This document summarizes quantitative data on its efficacy, details experimental protocols for its study, and provides visual representations of its molecular interactions, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction

Eupatolin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a natural flavonoid that has garnered considerable interest for its therapeutic potential, particularly in oncology.[1][2] Numerous studies have highlighted its efficacy in inhibiting the growth of various cancer types, including but not limited to, colon, gastric, endometrial, renal, and prostate cancers.[1][3] Its multi-faceted anti-tumor activity stems from its ability to interfere with critical cellular processes that are often dysregulated in cancer.[2] This guide aims to consolidate the current understanding of eupatolin's anti-cancer effects at the cellular and molecular level.

Quantitative Analysis of Eupatolin's Anti-Tumor Activity

The cytotoxic and anti-proliferative effects of eupatolin have been quantified in numerous studies. The following tables summarize key data points, including IC50 values, apoptosis induction rates, and cell cycle arrest percentages in various cancer cell lines.

Table 1: IC50 Values of Eupatolin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |

| Ovarian Cancer | ES2 | ~50 | Not Specified | |

| Ovarian Cancer | OV90 | ~50 | Not Specified | |

| Renal Cancer | 786-O | Not Specified | 72 | [4] |

| Endometrial Cancer | Hec1A | More potent than cisplatin | Not Specified | [3] |

| Endometrial Cancer | KLE | More potent than cisplatin | Not Specified | [3] |

| Prostate Cancer | DU-145 | 100 | 24 | [4] |

| Prostate Cancer | LNCaP | 75 | 24 | [4] |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Induction of Apoptosis by Eupatolin

| Cell Line | Concentration (µM) | Increase in Apoptosis | Citation |

| HCT116 (Colon) | 50 | 4.4-fold | [1] |

| HCT116 (Colon) | 100 | 13.2-fold | [1] |

| HT29 (Colon) | 50 | 1.6-fold | [1] |

| HT29 (Colon) | 100 | 1.7-fold | [1] |

| EO771 (Breast) | 100 | 18% increase | [5] |

| 786-O (Renal) | Not Specified | Significant increase | [6] |

Table 3: Cell Cycle Arrest Induced by Eupatolin

| Cell Line | Effect | Citation |

| HCT116 (Colon) | Increased SubG1 phase population | [1] |

| HT29 (Colon) | G2/M phase arrest and increased SubG1 at high concentrations | [1] |

| AGS (Gastric) | G1 phase arrest | [7] |

| Hec1A (Endometrial) | G2/M phase arrest | [3] |

| Glioma Cells | G1/S phase arrest | [1] |

Key Mechanisms of Action

Eupatolin exerts its anti-tumor effects through several interconnected mechanisms:

-

Induction of Apoptosis: Eupatolin promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, modulation of Bcl-2 family proteins, and perturbation of the mitochondrial membrane potential.[1][6]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, eupatolin halts the proliferation of cancer cells. It has been shown to induce arrest at various phases, including G1, S, and G2/M, depending on the cancer cell type.[1][3][7] This is often associated with the altered expression of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Cell Proliferation and Migration: Eupatolin has been observed to inhibit the uncontrolled growth and spread of cancer cells.[1]

-

Modulation of Signaling Pathways: A crucial aspect of eupatolin's anti-cancer activity is its ability to modulate key signaling pathways that are frequently hyperactivated in tumors. The PI3K/AKT and MAPK pathways are primary targets of eupatolin.[1][6]

Signaling Pathways Modulated by Eupatolin

The anti-tumor properties of eupatolin are intricately linked to its ability to interfere with critical intracellular signaling cascades.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Eupatolin has been shown to inhibit the PI3K/AKT pathway, leading to a downstream reduction in cell survival and proliferation signals.[1][6]

Caption: Eupatolin inhibits the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Eupatolin has been observed to modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals and inhibition of cell growth.[1][6]

References

- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupatilin exhibits a novel anti-tumor activity through the induction of cell cycle arrest and differentiation of gastric carcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antioxidant Profile of Eupatolin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eupatolin, a flavone found in various Artemisia species, has demonstrated significant antioxidant properties in a range of in-vitro studies. This technical guide provides a comprehensive overview of the mechanisms underlying eupatolin's antioxidant effects, detailed protocols for key in-vitro antioxidant assays, and a summary of its modulatory effects on crucial signaling pathways involved in the cellular oxidative stress response. Eupatolin exhibits direct radical scavenging activity against various reactive oxygen species (ROS) and protects against lipid peroxidation. Furthermore, it modulates cellular antioxidant defenses through the activation of the Nrf2 signaling pathway and mitigates oxidative stress-induced inflammation by inhibiting the NF-κB and MAPK signaling cascades. This document is intended to serve as a resource for researchers investigating the therapeutic potential of eupatolin as an antioxidant agent.

Mechanisms of Antioxidant Action

Eupatolin exerts its antioxidant effects through a combination of direct and indirect mechanisms:

-

Direct Radical Scavenging: Eupatolin has been shown to directly scavenge various free radicals, including superoxide and hydroxyl radicals. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize these reactive species.

-

Inhibition of Lipid Peroxidation: Eupatolin effectively protects cell membranes from oxidative damage by inhibiting lipid peroxidation. It has been demonstrated to safeguard fatty acids and cholesterol from oxidative degradation by scavenging lipoperoxyl radicals[1].

-

Modulation of Cellular Signaling Pathways: Eupatolin influences key signaling pathways that regulate the cellular antioxidant response and inflammation. It has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, and to inhibit the pro-inflammatory NF-κB and MAPK pathways[2][3][4][5].

Quantitative Antioxidant Activity

The antioxidant capacity of eupatolin has been quantified using various in-vitro assays. The following tables summarize the available data. Note: Direct IC50 values for eupatolin are not consistently available across all assays in the reviewed literature. The data presented here is a compilation from various sources and may include findings from extracts where eupatolin is a major component.

Table 1: Radical Scavenging Activity of Eupatolin

| Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Source |

| DPPH Radical Scavenging | Data not available | Ascorbic Acid | 112.9 | [6] |

| ABTS Radical Scavenging | Data not available | Ascorbic Acid | 127.7 | [7] |

| Superoxide Radical Scavenging | Data not available | Quercetin | 42.06 | [8] |

| Hydroxyl Radical Scavenging | Data not available | Mannitol | 571.45 | [8] |

Table 2: Cellular and Other Antioxidant Activities of Eupatolin

| Assay | Endpoint Measured | Cell Line/System | Effect of Eupatolin | Source |

| Cellular ROS Reduction | DCF Fluorescence | BEAS-2B cells | Dose-dependent decrease in ROS levels | |

| Lipid Peroxidation Inhibition | TBARS formation | Cell-free | Remarkable protection against fatty acid and cholesterol oxidation | |

| Nrf2 Activation | Increased Nrf2 expression | RAW264.7 cells | Significant increase in Nrf2 expression | [2][5] |

| NF-κB Inhibition | Reduced p-p65 levels | BEAS-2B cells | Significant reduction in FPM-induced phosphorylation | [3] |

| MAPK Inhibition | Reduced p-p38, p-ERK, p-JNK | RAW264.7 cells | Significant inhibition of phosphorylation | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro antioxidant assays relevant to the evaluation of eupatolin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Eupatolin (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Test Samples: Prepare a stock solution of eupatolin in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to be tested.

-

Reaction Setup: In a 96-well plate, add a specific volume of each eupatolin dilution to the wells. Add the same volume of the solvent to a well to serve as a blank.

-

Initiation of Reaction: Add a fixed volume of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol (80%)

-

Eupatolin (or test compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with 80% methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of eupatolin and a series of dilutions as described for the DPPH assay.

-

Reaction Setup: In a 96-well plate, add a small volume of each eupatolin dilution to the wells.

-

Initiation of Reaction: Add a larger, fixed volume of the ABTS•+ working solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the formula:

Where A_control is the absorbance of the ABTS•+ working solution without the sample, and A_sample is the absorbance of the ABTS•+ working solution with the sample.

-

IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against sample concentration.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in cultured cells. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Materials:

-

Adherent cell line (e.g., BEAS-2B, HepG2)

-

Cell culture medium and supplements

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

ROS inducer (e.g., AAPH, H2O2)

-

Eupatolin (or test compound)

-

Positive control (e.g., Quercetin)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled plate and culture until they reach confluence.

-

Cell Treatment: Treat the cells with various concentrations of eupatolin for a specified period (e.g., 1-24 hours).

-

Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution of DCFH-DA in a serum-free medium in the dark.

-

ROS Induction: After incubation with the probe, wash the cells again and add the ROS inducer to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence microplate reader.

-

Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics. The percentage of ROS inhibition is calculated as:

Where AUC_sample is the area under the curve for cells treated with the sample and ROS inducer, and AUC_control is the area under the curve for cells treated with the ROS inducer alone.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Eupatolin

Eupatolin has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress.

Caption: Eupatolin's modulation of NF-κB, MAPK, and Nrf2 signaling pathways.

Experimental Workflow for DPPH Assay

The following diagram illustrates the typical workflow for assessing the antioxidant activity of eupatolin using the DPPH assay.

Caption: A typical experimental workflow for the DPPH radical scavenging assay.

Conclusion

The in-vitro evidence strongly supports the potent antioxidant activity of eupatolin. Its multifaceted mechanism of action, encompassing direct radical scavenging and modulation of key cellular signaling pathways, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative stress. This technical guide provides a foundational understanding of eupatolin's in-vitro antioxidant profile and offers detailed protocols to facilitate further research in this area. Future studies should focus on elucidating a more comprehensive quantitative profile of eupatolin's antioxidant capacity and exploring its efficacy in more complex in-vitro and in-vivo models of oxidative stress-related pathologies.

References

- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 2. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupatilin attenuates the senescence of nucleus pulposus cells and mitigates intervertebral disc degeneration via inhibition of the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Role of Eupatolin in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolin, a lipophilic flavonoid isolated from Artemisia species, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders.[1] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the neuroprotective role of eupatolin, focusing on its mechanisms of action, experimental evidence, and detailed methodologies for key assays.

Core Mechanisms of Neuroprotection

Eupatolin exerts its neuroprotective effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.

Anti-Inflammatory Effects via NF-κB Inhibition

Neuroinflammation, largely mediated by activated microglia, is a critical contributor to the pathophysiology of various neurological disorders. Eupatolin has been shown to potently suppress neuroinflammation by inhibiting the NF-κB signaling cascade.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Eupatolin intervenes in this process by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent inflammatory responses.[1]

Antioxidant Effects via Nrf2/HO-1 Pathway Activation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major driver of neuronal damage in neurological disorders. Eupatolin enhances the cellular antioxidant response by activating the Nrf2/HO-1 pathway.[2] Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like eupatolin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][4] There, it binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes such as HO-1.[2] HO-1, in turn, catalyzes the degradation of pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

Quantitative Data on the Neuroprotective Effects of Eupatolin

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of eupatolin.

| Parameter | Experimental Model | Eupatolin Concentration/Dose | Observed Effect | Reference |

| IC50 for Glutamate Release Inhibition | Rat Cortical Synaptosomes | 5.1 µM | Inhibition of 4-AP-induced glutamate release | [2] |

| Neuronal Cell Viability | Ischemia/Reperfusion (in vivo) | 10 mg/kg | Increased number of viable cells in the hippocampal CA1 region | [5] |

| Brain Infarct Volume | Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 mg/kg | 35.3% reduction in brain infarct volume compared to vehicle | [6] |

| Neurological Disorder Model | Biomarker | Eupatolin Treatment | Quantitative Change | Reference |

| Parkinson's Disease (MPTP model) | Tyrosine Hydroxylase (TH) positive neurons | Not specified | Restoration of TH expression levels | [7] |

| Parkinson's Disease (MPTP model) | TrkB FL/TrkB T1 ratio | Not specified | Restoration of the disrupted ratio | [7] |

| Cerebral Ischemia (BCCAO model) | Phosphorylated Akt (p-Akt) | 10 mg/kg | Increased levels of p-Akt at 8h post-occlusion | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the neuroprotective effects of eupatolin.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the viability of neuronal or microglial cell lines (e.g., BV2) treated with eupatolin.

Materials:

-

Neuronal or microglial cells

-

96-well plates

-

Eupatolin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of eupatolin for the desired duration (e.g., 24, 48 hours). Include a vehicle control group.

-

Following treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blot for Neuroinflammation Markers (p-p65, Iba1, GFAP)

This protocol is designed to quantify the expression of key neuroinflammatory proteins in brain tissue from animal models of neurological disorders.

Materials:

-

Brain tissue homogenates from control and eupatolin-treated animals

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-Iba1, anti-GFAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue samples in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (TNF-α, IL-6)

This protocol allows for the quantification of pro-inflammatory cytokine levels in brain tissue homogenates or cell culture supernatants.

Materials:

-

Brain tissue homogenates or cell culture supernatants

-

Commercially available ELISA kits for TNF-α and IL-6

-

Microplate reader

Procedure:

-

Prepare samples and standards according to the ELISA kit manufacturer's instructions.

-

Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate the plate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

-

Wash the wells several times with the provided wash buffer.

-

Add the detection antibody and incubate as directed.

-

Wash the wells to remove unbound detection antibody.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Transient Middle Cerebral Artery Occlusion (MCAO) Animal Model

This is a widely used model to induce focal cerebral ischemia. The following is a general procedure.

Materials:

-

Anesthetized mice or rats

-

Surgical microscope

-

Micro-sutures

-

Nylon monofilament with a silicon-coated tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA and insert the nylon monofilament.

-

Advance the filament through the ICA to the origin of the middle cerebral artery (MCA) to occlude blood flow. The occlusion is typically maintained for 60-90 minutes.

-

After the occlusion period, withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

Administer eupatolin at the desired dose and time points (e.g., immediately after reperfusion).

-

Assess neurological deficits and infarct volume at later time points.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by eupatolin and a typical experimental workflow for its evaluation.

Figure 1: Eupatolin inhibits the NF-κB signaling pathway.

Figure 2: Eupatolin activates the Nrf2/HO-1 antioxidant pathway.

Figure 3: A typical experimental workflow for evaluating eupatolin.

Conclusion

Eupatolin demonstrates significant promise as a neuroprotective agent for the treatment of various neurological disorders. Its ability to concurrently mitigate neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2/HO-1 pathways provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compelling natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in the context of specific neurological diseases.

References

- 1. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Frontiers | Electro-Acupuncture Ameliorated MPTP-Induced Parkinsonism in Mice via TrkB Neurotrophic Signaling [frontiersin.org]

Eupatolin Derivatives: A Technical Guide to Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of eupatolin and the synthesis of its derivatives. Eupatolin, a flavone found in various medicinal plants, is known for its anti-cancer, anti-inflammatory, and anti-oxidant properties.[1][2][3] Structural modification of eupatolin to create derivatives is a key strategy to enhance its therapeutic efficacy, minimize toxicity, and improve absorption profiles.[1][3] This document details the synthesis, quantitative biological data, and relevant experimental protocols for eupatolin derivatives, with a focus on those synthesized via the Mannich reaction.

Chemical Structure of Eupatolin

Eupatolin, with the IUPAC name 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one, is a trimethoxyflavone.[4] It possesses a core flavone skeleton substituted with hydroxyl groups at positions C-5 and C-7, and methoxy groups at C-6, C-3', and C-4'.[4]

Chemical Properties of Eupatolin:

Synthesis of Eupatolin Derivatives

The synthesis of eupatolin derivatives aims to explore the structure-activity relationship and develop more potent compounds. One effective method for modifying eupatolin is the Mannich reaction, which introduces an aminomethyl group into the structure. This reaction typically involves eupatolin, formaldehyde, and a secondary amine in a suitable solvent like ethanol.

General Synthesis Scheme

The synthesis of eupatolin-based Mannich base derivatives involves the reaction of eupatolin with formaldehyde and various secondary amines to yield a series of novel compounds.[6]

Caption: General workflow for the synthesis of Eupatolin-Mannich base derivatives.

Quantitative Data of Eupatolin Derivatives

The antitumor activity of synthesized eupatolin derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.

| Compound | R Group (from Secondary Amine) | IC₅₀ (μM) against AGS Cells |

| Eupatolin | - | >100 |

| 3a | N-methylpiperazine | 25.31 |

| 3b | N-ethylpiperazine | 22.87 |

| 3c | N-phenylpiperazine | 40.11 |

| 3d | N-(2-fluorophenyl)piperazine | 20.25 |

| 3e | N,N-diethylamine | 35.62 |

| 3f | N,N-di-n-propylamine | 42.17 |

| 3g | Morpholine | 28.93 |

| Data sourced from a study on novel eupatilin derivatives.[6] |

Experimental Protocols

General Synthesis of Eupatolin-Mannich Base Derivatives (3a-3g)

This protocol describes the synthesis of eupatolin derivatives via the Mannich reaction.[6]

Materials:

-

Eupatolin

-

Formaldehyde (37% aqueous solution)

-

Appropriate secondary amine (e.g., N-methylpiperazine for 3a)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve eupatolin (1.0 mmol) in ethanol (20 mL).

-

Add formaldehyde (1.5 mmol) and the respective secondary amine (1.5 mmol) to the solution.

-

Add two drops of concentrated HCl as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the final derivative.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[6]

Antiproliferation Assay (MTT Assay)

This protocol outlines the procedure for assessing the in vitro antitumor activity of the synthesized derivatives.[6]

Materials:

-

Human cancer cell lines (e.g., AGS)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-streptomycin

-

Synthesized eupatolin derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the eupatolin derivatives (e.g., ranging from 0 to 100 μM) for 48 hours. A vehicle control (DMSO) should be included.

-

After treatment, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.

Signaling Pathway Analysis

Network pharmacology and molecular docking studies suggest that some eupatolin derivatives exert their antitumor activity by targeting specific proteins and signaling pathways. For instance, compound 3d has been shown to target Hsp90AA1.[6]

Caption: Proposed mechanism of action for Eupatolin derivative 3d targeting Hsp90AA1.

The inhibition of Hsp90AA1 by compound 3d disrupts multiple signaling pathways that are crucial for cancer cell proliferation and migration, ultimately leading to its antitumor effect.[6] Western blot experiments have confirmed that compound 3d reduces the expression of Hsp90AA1 in AGS cells.[6]

Conclusion

The structural modification of eupatolin offers a promising avenue for the development of novel anticancer agents. The synthesis of eupatolin-Mannich base derivatives has demonstrated that these new compounds can exhibit superior antitumor activity compared to the parent molecule.[6] In particular, compound 3d emerged as a potent derivative against gastric cancer cells, with its mechanism of action linked to the inhibition of Hsp90AA1.[6] Future research should continue to explore the synthesis of diverse eupatolin derivatives and conduct further in-depth studies on their molecular mechanisms and in vivo efficacy to translate these findings into potential clinical applications.

References

Eupatolin for Gastritis and Gastrointestinal Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolin, a flavone isolated from Artemisia species, has demonstrated significant anti-inflammatory, anti-oxidative, and cytoprotective properties, making it a compound of interest for the management of gastritis and other gastrointestinal inflammatory conditions.[1][2] Marketed in South Korea as Stillen® for the treatment of gastritis and peptic ulcers, eupatolin's mechanisms of action are a subject of ongoing research.[3][4][5] This technical guide provides an in-depth overview of the current scientific understanding of eupatolin's effects on gastrointestinal inflammation, with a focus on its molecular targets, relevant signaling pathways, and a summary of key experimental findings.

Mechanism of Action and Signaling Pathways

Eupatolin exerts its gastroprotective effects through multiple mechanisms, primarily by modulating inflammatory signaling pathways and enhancing mucosal defense.[6][7] The nuclear factor-kappa B (NF-κB) signaling cascade is a principal target of eupatolin in mitigating gastric inflammation.[1][8][9][10][11]

In the context of Helicobacter pylori-induced gastritis, a major cause of gastric inflammation, the bacterial virulence factor cytotoxin-associated gene A (CagA) plays a critical role in activating pro-inflammatory pathways. Eupatolin has been shown to interfere with this process.[1][8][9][10] Specifically, it inhibits the translocation of CagA into gastric epithelial cells, thereby preventing the activation of downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and subsequently, NF-κB.[1][8][9][10][12] The suppression of the NF-κB pathway leads to a reduction in the expression of various pro-inflammatory cytokines, including interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-6, and IL-8, as well as monocyte chemoattractant protein (MCP)-1.[1][8][9][10][11]

Beyond the PI3K/NF-κB axis, eupatolin has also been reported to block the p38 mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory effects by reducing the production of TNF-α-induced IL-8 and chemokine (C-C motif) ligand 20 (CCL20).[1][11] Additionally, in ethanol-induced gastric injury models, eupatolin's gastroprotective action is linked to its radical scavenging activity, suppressing gastric lipid peroxidation and xanthine oxidase activity.[1][11]

Signaling Pathway Diagrams

Caption: Eupatolin's inhibition of the H. pylori-induced CagA/PI3K/NF-κB signaling pathway.

Quantitative Data on Eupatolin's Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the efficacy of eupatolin in reducing inflammatory markers in gastric epithelial cells.

Table 1: Effect of Eupatolin on Pro-inflammatory Cytokine and Signaling Protein Expression in H. pylori-infected AGS Cells

| Treatment | IL-1β Expression | TNF-α Expression | IL-6 mRNA Levels | IL-8 mRNA Levels | MCP-1 mRNA Levels | CagA Expression | PI3K Expression | NF-κB Expression |

| Control (uninfected) | Baseline | Baseline | Baseline | Baseline | Baseline | N/A | Baseline | Baseline |

| H. pylori infected | Increased | Increased | Increased | Increased | Increased | Increased | Increased | Increased |

| H. pylori + Eupatolin (10 ng/mL) | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced |

| H. pylori + Eupatolin (50 ng/mL) | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced |

| H. pylori + Eupatolin (100 ng/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data presented as qualitative dose-dependent reductions as reported in the source literature.[1][8][9]

Experimental Protocols

This section details the methodologies employed in the in vitro studies investigating eupatolin's effects on H. pylori-infected gastric epithelial cells.

In Vitro Model of H. pylori-induced Gastric Inflammation

Caption: Workflow for in vitro evaluation of eupatolin's anti-inflammatory effects.

1. Cell Culture and H. pylori Infection:

-

Cell Line: AGS human gastric carcinoma cells were used as an in vitro model for gastric epithelial cells.[1]

-

Infection: Cells were infected with a CagA-positive strain of Helicobacter pylori.[1]

2. Eupatolin Treatment:

-

Following infection, the cells were treated with eupatolin at concentrations of 10, 50, or 100 ng/mL.[1][9]

3. Incubation:

4. Analysis of Protein Expression (Western Blotting):

-

Cell lysates were collected to measure the protein expression levels of CagA, PI3K, NF-κB, IL-1β, and TNF-α.[1][9]

-

GAPDH was used as an internal control for protein loading.[8]

5. Analysis of mRNA Expression (Real-Time Polymerase Chain Reaction):

6. Immunofluorescence Staining:

-

Immunofluorescence staining for anti-CagA was performed to visualize and confirm the inhibition of CagA expression in the H. pylori-infected AGS cells treated with eupatolin.[1][9]

In Vivo Studies and Clinical Data

In addition to in vitro evidence, preclinical and clinical studies have supported the gastroprotective effects of eupatolin.

-

Ethanol-Induced Gastric Lesions: In a rat model, eupatolin was found to ameliorate ethanol-induced gastro-hemorrhagic lesions by suppressing gastric lipid peroxidation and xanthine oxidase activity.[1][11]

-

Chronic Erosive Gastritis: In Sprague-Dawley rats, high-dose eupatolin treatment improved chronic erosive gastritis by reducing erosion length and intestinal fibrosis, and increasing glutathione content in a dose-dependent manner.[1][10]

-

Clinical Trials: Clinical studies have indicated that eupatolin has better efficacy and safety than misoprostol for NSAID-associated gastroduodenal injury.[1] Another trial comparing eupatilin with cetraxate in 512 patients with erosive gastritis showed significantly higher cure rates for eupatilin.[1]

Conclusion and Future Directions

Eupatolin demonstrates significant potential as a therapeutic agent for gastritis and gastrointestinal inflammation. Its mechanism of action, centered on the inhibition of the CagA/PI3K/NF-κB and p38 MAPK signaling pathways, provides a strong rationale for its anti-inflammatory effects. The dose-dependent reduction of pro-inflammatory cytokines in vitro, coupled with positive outcomes in preclinical and clinical studies, underscores its therapeutic value.

Further research is warranted to fully elucidate the intricate molecular interactions of eupatolin within the gastrointestinal mucosa. Future studies could focus on:

-

Identifying additional molecular targets of eupatolin.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies in various populations.

-

Exploring the long-term efficacy and safety of eupatolin in the management of chronic gastritis and its potential to prevent the progression to more severe gastric pathologies.

The existing body of evidence strongly supports the continued investigation and development of eupatolin as a valuable component in the armamentarium against gastritis and related inflammatory disorders of the gastrointestinal tract.

References

- 1. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. kjpp.net [kjpp.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Gastroprotective effect of eupatilin, a polymethoxyflavone from Artemisia argyi H.Lév. & Vaniot, in ethanol-induced gastric mucosal injury via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of Artemisia-Derived Flavonoids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Artemisia, a diverse group of plants belonging to the Asteraceae family, has been a cornerstone of traditional medicine for centuries across various cultures. Beyond the well-known antimalarial compound artemisinin, these plants are a rich reservoir of bioactive phytochemicals, with flavonoids emerging as particularly promising therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological properties of flavonoids derived from Artemisia species, with a focus on their anti-inflammatory, anticancer, antioxidant, and neuroprotective activities. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways.

Core Pharmacological Activities

Artemisia-derived flavonoids exhibit a broad spectrum of pharmacological effects, attributable to their diverse chemical structures. These polyphenolic compounds modulate various cellular and molecular pathways, making them attractive candidates for the development of novel therapeutics.

Anti-inflammatory Properties

Flavonoids from Artemisia species have demonstrated potent anti-inflammatory effects both in vitro and in vivo. Their mechanisms of action often involve the inhibition of key pro-inflammatory mediators and signaling pathways.

A significant body of evidence points to the ability of these flavonoids to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

For instance, total flavonoids from Artemisia scoparia have been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This inhibition is associated with the suppression of IκBα degradation and the nuclear translocation of p-NF-κB p65, p-ERK1/2, and p-p38.[1] Similarly, flavonoids from Artemisia copa, such as jaceosidin, have been found to inhibit COX-2 activity with an IC50 value of 2.8 µM.

Anticancer Activity

Several flavonoids isolated from Artemisia species have exhibited significant anticancer properties. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer-related signaling pathways.